molecular formula C13H23NO6 B190288 Boc-D-asp(otbu)-OH CAS No. 155542-33-9

Boc-D-asp(otbu)-OH

Cat. No. B190288
M. Wt: 289.32 g/mol
InChI Key: PHJDCONJXLIIPW-MRVPVSSYSA-N
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Description

Boc-D-asp(otbu)-OH is a derivative of aspartic acid . It is used in the synthesis of side-chain modified aspartic acid derivatives and 4-methoxy-7-nitroindolinyl-D-aspartate, a photolabile caged compound for selective activation of glutamate transporters and N-Me-D-aspartate receptors in brain tissue .


Synthesis Analysis

The synthesis of Boc-D-asp(otbu)-OH involves a multi-step reaction with 2 steps: boron trifluoride diethyl etherate / dichloromethane; cyclohexane and palladium 10% on activated carbon; hydrogen / ethanol .


Molecular Structure Analysis

The molecular structure of Boc-D-asp(otbu)-OH is represented by the chemical formula C₁₃H₂₃NO₆ . Its molar mass is 289.32 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-D-asp(otbu)-OH are not detailed in the search results, it is known to be used in the synthesis of side-chain modified aspartic acid derivatives and 4-methoxy-7-nitroindolinyl-D-aspartate .


Physical And Chemical Properties Analysis

Boc-D-asp(otbu)-OH is a solid substance with a white to off-white color . Its molar mass is 289.32 g/mol and its chemical formula is C₁₃H₂₃NO₆ .

Scientific Research Applications

1. Synthesis of Peptides and Peptidomimetics

Boc-D-asp(otbu)-OH is extensively used in the synthesis of peptides and peptidomimetics. For example, it has been used in the synthesis of partially protected heptapeptides in studies related to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010). Additionally, it plays a role in the synthesis of cyclic RGD peptides, potent antagonists for the αvβ3 integrin receptor, through microwave-assisted solid-phase synthesis (Yamada et al., 2012).

2. Material Science and Nanoarchitecture

Boc-D-asp(otbu)-OH is involved in the development of novel nanoarchitectures. For instance, its self-assembled structure has been studied for potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

3. Biological Activity and Medical Applications

This compound is instrumental in studying biological activities and developing medical applications. For example, it's used in the synthesis of peptide hormones for studying their effect on oogenesis in insects (Hlaváček et al., 2009), and in the synthesis of novel peptide derivatives for exploring cardioprotective properties (Manikandan et al., 2002).

4. Inhibition of Drug Resistance Mechanisms

It has a role in the development of compounds inhibiting drug efflux in multidrug resistance P-glycoprotein, suggesting its potential in overcoming drug resistance mechanisms in cancer treatments (Arnaud et al., 2010).

5. Synthesis of Antifungal Agents

Boc-D-asp(otbu)-OH is used in the synthesis of new antifungal substances and their derivatives, demonstrating potent antifungal activity and broader spectrum than existing compounds (Ohwada et al., 1994).

6. Capillary Zone Electrophoresis

It is used in capillary zone electrophoresis for the enantioseparation of N-Fmoc amino acids, showcasing its utility in analytical chemistry (Wu Hong-li, 2005).

Safety And Hazards

Boc-D-asp(otbu)-OH may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract. In case of inhalation, move the person to fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water .

Future Directions

While specific future directions for Boc-D-asp(otbu)-OH are not detailed in the search results, its use as an ergogenic supplement suggests potential applications in the field of sports nutrition and performance enhancement .

properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144145
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-asp(otbu)-OH

CAS RN

155542-33-9
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155542-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Taub, BD Larsen, B Steffansen… - International journal of …, 1997 - Elsevier
d-Asp-Ala, a metabolically stable dipeptide, possesses a relatively high affinity for the Caco-2 oligopeptide transporter (IC 50 = 5.75 ± 0.09 mM) as demonstrated by its ability to compete …
Number of citations: 20 www.sciencedirect.com
CJ Balibar, FH Vaillancourt, CT Walsh - Chemistry & biology, 2005 - cell.com
The first 6 residues of the biosurfactant lipopeptidolactone arthrofactin have the D configuration, yet none of the 11 modules of the nonribosomal peptide synthetase assembly line have …
Number of citations: 188 www.cell.com
CJ Balibar - 2008 - search.proquest.com
Proper timing and coordination of chemical transformations is paramount to the biosynthesis of any natural product. Often, intermediates formed can be unstable and reactive and if …
Number of citations: 0 search.proquest.com
ЧК ДОНГ, Й ШЕН, МД КАЛЛЕР, КА ТЮРЬО, Ц ЧЖАН… - 2012 - elibrary.ru
Настоящее изобретение относится к цитотоксическим соединениям направленного действия и способам их терапевтического применения для лечения неоплазии и других …
Number of citations: 0 elibrary.ru

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